3-Ethyl-2,2-dimethyloxirane

Catalog No.
S565632
CAS No.
1192-22-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2-dimethyloxirane

CAS Number

1192-22-9

Product Name

3-Ethyl-2,2-dimethyloxirane

IUPAC Name

3-ethyl-2,2-dimethyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N

SMILES

CCC1C(O1)(C)C

Synonyms

2,3-epoxy-2-methylpentane, 2-methylpentene-2-oxide

Canonical SMILES

CCC1C(O1)(C)C

Synthesis of Fluorinated Alcohols:

One documented scientific application of 2,3-Epoxy-2-methylpentane involves its use as a precursor for the synthesis of perfluoro-2,3-epoxy-2-methylpentanol. This perfluorinated derivative finds application in the production of fluorine-containing alcohol compounds, which possess unique properties and potential applications in various fields, including:

  • Pharmaceuticals: Fluorinated alcohols can exhibit improved drug bioavailability and metabolic stability compared to their non-fluorinated counterparts .
  • Agrochemicals: Fluorinated alcohols can be incorporated into the design of novel agrochemicals with enhanced potency and selectivity .
  • Materials Science: Fluorinated alcohols can be used as building blocks for the synthesis of advanced materials with unique properties, such as improved thermal stability and water repellency .

3-Ethyl-2,2-dimethyloxirane is an organic compound characterized by the molecular formula C₆H₁₂O. It belongs to the class of compounds known as epoxides, which are cyclic ethers featuring a three-membered ring structure. This compound is also referred to as 2,2-dimethyl-3-ethyloxirane or 2,3-epoxy-2-methylpentane. The unique structure of 3-Ethyl-2,2-dimethyloxirane imparts significant reactivity due to the strain in the epoxide ring, making it a valuable intermediate in various organic synthesis applications .

  • Ring-opening Reactions: This occurs under acidic or basic conditions, leading to the formation of diols or other functionalized compounds. For example, when treated with water in acidic conditions, it can yield hydroxy ethers .
  • Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with other functional groups. Common reagents include alcohols and amines.

Major Products

  • Diols: Formed through ring-opening under acidic or basic conditions.
  • Amines: Produced via reactions with amines such as o-phenylenediamine.

3-Ethyl-2,2-dimethyloxirane can be synthesized through several methods:

  • Epoxidation of Alkenes: A common method involves the reaction of 2-methyl-2-pentene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction leads to the formation of the oxirane ring .
  • Industrial Production: In industrial settings, phase transfer catalysts may be used to enhance reaction rates and yields. The process often involves organic halogenated oxidants and water at controlled temperatures (0-20°C) for efficient epoxidation.

3-Ethyl-2,2-dimethyloxirane has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Utilized in developing epoxy resins and polymers with specific properties.
  • Pharmaceuticals: Investigated for its potential use in synthesizing biologically active compounds .

Research on interaction studies involving 3-Ethyl-2,2-dimethyloxirane primarily focuses on its reactivity with nucleophiles. Studies have shown that under acidic conditions, this compound can react with alcohols to form hydroxy ethers. The mechanism involves nucleophilic attack on the strained epoxide ring, which is a common characteristic of many epoxides .

Several compounds share structural similarities with 3-Ethyl-2,2-dimethyloxirane:

Compound NameMolecular FormulaKey Features
2,3-EpoxybutaneC₄H₈OSmaller size; less steric hindrance
2,3-EpoxypentaneC₅H₁₀OOne additional carbon atom; similar reactivity
1,1-DimethyloxiraneC₄H₈ODifferent branching pattern; distinct properties

Uniqueness

The uniqueness of 3-Ethyl-2,2-dimethyloxirane lies in its specific substitution pattern and branched structure. These features result in distinct reactivity profiles compared to other epoxides. The presence of both ethyl and dimethyl groups influences its chemical behavior and the types of reactions it can undergo .

XLogP3

1.4

Dates

Modify: 2024-04-14

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